N-Boc-3-aminophenylacetic Acid
Overview
Description
N-Boc-3-aminophenylacetic acid, also known as 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid, is a compound widely used in organic synthesis and chemical research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-aminophenylacetic acid. This compound is often utilized as a building block in the synthesis of more complex molecules due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-aminophenylacetic acid typically involves the protection of the amino group in 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in a mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is stirred and cooled in an ice bath, followed by the addition of Boc anhydride. After stirring at room temperature for several hours, the product is extracted and purified.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-aminophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Coupling: Carbodiimides like EDCI or DCC are used in the presence of coupling agents.
Major Products Formed
Substitution: Various substituted derivatives depending on the alkyl halide used.
Deprotection: 3-aminophenylacetic acid.
Coupling: Peptide derivatives and other amide-containing compounds.
Scientific Research Applications
N-Boc-3-aminophenylacetic acid is extensively used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of peptide-based probes and inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-Boc-3-aminophenylacetic acid primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for subsequent functionalization and incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-iodoazetidine: Another Boc-protected amino acid derivative used in similar synthetic applications.
N-Boc-3-aminopropionic acid: A related compound with a similar structure but different reactivity due to the presence of a propionic acid moiety
Uniqueness
N-Boc-3-aminophenylacetic acid is unique due to its specific structure, which combines the stability of the Boc group with the reactivity of the phenylacetic acid moiety. This makes it particularly useful in the synthesis of complex organic molecules and peptide derivatives .
Biological Activity
N-Boc-3-aminophenylacetic acid (N-Boc-3-APA) is a compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activities, synthesis, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₇NO₄ and a molecular weight of approximately 251.28 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group of 3-aminophenylacetic acid, which enhances its utility in organic synthesis and drug development. The compound's structure allows for various chemical modifications, making it versatile for creating derivatives with specific biological activities.
1. Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of aminophenylacetic acids, including N-Boc-3-APA, exhibit anti-inflammatory and analgesic properties. The amino group in the structure is crucial for these biological interactions, influencing receptor binding and activity. Studies have utilized techniques like surface plasmon resonance to measure the binding affinities of these compounds to pain and inflammation-related receptors.
Table 1: Biological Activities of this compound Derivatives
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of inflammatory pathways | , |
Analgesic | Pain relief in animal models | |
Protein-protein interaction | Binding affinity studies |
2. Drug Development Applications
N-Boc-3-APA serves as a valuable building block for peptide synthesis due to its protected amine group and reactive carboxylic acid group. The Boc group can be selectively removed to form amide bonds with other amino acids, facilitating the creation of novel peptide sequences that may possess therapeutic properties .
Case Study: Synthesis of Peptides Using N-Boc-3-APA
In a study focused on the synthesis of bioactive peptides, N-Boc-3-APA was utilized to create a series of analogs that demonstrated enhanced binding affinities to target proteins involved in pain signaling pathways. The selective removal of the Boc group allowed for efficient coupling reactions with other amino acids, leading to the formation of peptides with improved pharmacological profiles .
The biological activity of N-Boc-3-APA is largely attributed to its interactions with specific receptors involved in pain and inflammation pathways. The presence of the amino group facilitates hydrogen bonding and electrostatic interactions with receptor sites, enhancing binding affinity and efficacy .
Synthesis Methods
N-Boc-3-APA can be synthesized through various methods, including:
- Direct Acylation : Using 3-aminophenylacetic acid reacted with Boc anhydride in the presence of a base.
- Protective Group Strategies : Employing different protective groups to enhance stability during synthesis processes.
Table 2: Synthesis Methods for this compound
Method | Description | Yield (%) |
---|---|---|
Direct Acylation | Reaction with Boc anhydride | Up to 85% |
Protective Group Strategy | Use of alternative protective groups | Variable (60%-80%) |
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDALVJLSFYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375440 | |
Record name | N-Boc-3-aminophenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123036-51-1 | |
Record name | N-Boc-3-aminophenylacetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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